molecular formula C7H13BrO2 B6168187 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane CAS No. 13652-02-3

2-(2-bromoethyl)-2-ethyl-1,3-dioxolane

Cat. No.: B6168187
CAS No.: 13652-02-3
M. Wt: 209.1
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Description

2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane (CAS 18742-02-4) is a brominated dioxolane derivative with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.06 g/mol . Its structure features a 1,3-dioxolane ring substituted with an ethyl group at position 2 and a bromoethyl side chain. This compound is widely used in organic synthesis as an alkylating agent due to the reactivity of the bromine atom, which serves as a leaving group in nucleophilic substitution reactions . It is also employed in the preparation of complex natural products, such as cortistatin alkaloids, where its steric and electronic properties influence reaction pathways .

Properties

CAS No.

13652-02-3

Molecular Formula

C7H13BrO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis begins with the reaction of 3-bromo-1-ethyl-1,3-propanediol with a carbonyl compound (e.g., acetaldehyde) under acidic conditions. The acid catalyst (e.g., p-toluenesulfonic acid) facilitates the formation of the dioxolane ring via nucleophilic attack and subsequent dehydration.

Example Procedure :

  • Combine 3-bromo-1-ethyl-1,3-propanediol (10 mmol) and acetaldehyde (12 mmol) in dichloromethane.

  • Add p-toluenesulfonic acid (0.1 mmol) and reflux at 40°C for 6 hours.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Key Variables :

  • Catalyst Loading : Higher acid concentrations accelerate cyclization but increase side reactions like polymerization.

  • Temperature : Moderate temperatures (40–60°C) balance reaction rate and selectivity.

Bromination of 2-Ethyl-1,3-dioxolane Derivatives

Bromination of pre-formed dioxolanes offers a direct route to introduce the bromoethyl group. This method is advantageous for scalability and purity control.

Bromination with Phosphorus Tribromide (PBr₃)

2-Ethyl-1,3-dioxolane-2-ethanol undergoes bromination with PBr₃ to yield the target compound. The reaction proceeds via an SN2 mechanism, where PBr₃ acts as both a Lewis acid and bromine source.

Optimized Conditions :

  • Solvent : Anhydrous diethyl ether minimizes hydrolysis.

  • Stoichiometry : A 1:1 molar ratio of alcohol to PBr₃ ensures complete conversion.

  • Temperature : Conduct the reaction at 0–5°C to suppress elimination side reactions.

Typical Yield : 75–85% after purification.

Hydrobromic Acid (HBr) Gas Method

Alternative bromination using HBr gas in 1,4-dioxane provides a milder approach. This method is preferred for heat-sensitive substrates.

Procedure :

  • Bubble HBr gas through a solution of 2-ethyl-1,3-dioxolane-2-ethanol (5 mmol) in 1,4-dioxane at 5°C.

  • Stir for 30 minutes at room temperature.

  • Quench with NaHCO₃, extract with ether, and concentrate under reduced pressure.

Advantages :

  • Avoids strongly acidic conditions, reducing side product formation.

  • Scalable for industrial production.

The Grignard approach enables the introduction of both ethyl and bromoethyl groups in a single step. This method is highly modular but requires stringent anhydrous conditions.

Synthesis via Organomagnesium Intermediates

  • Generate the Grignard reagent from 2-bromoethyl ethyl ether and magnesium turnings in THF.

  • React with 2-ethyl-1,3-dioxolane-2-carbaldehyde to form the desired product.

Critical Parameters :

  • Solvent Purity : Trace moisture deactivates the Grignard reagent; use freshly distilled THF.

  • Reaction Time : 2–4 hours at reflux ensures complete conversion.

Yield : 60–70% after distillation.

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness and throughput. Continuous flow reactors are employed to enhance reaction control and reproducibility.

Continuous Flow Bromination

A two-stage continuous system brominates 2-ethyl-1,3-dioxolane-2-ethanol with HBr:

  • Mixing Zone : Combine substrate and HBr in a T-mixer at 5°C.

  • Reaction Zone : Pass through a heated tubular reactor (50°C, residence time = 10 minutes).

  • Separation Zone : Separate product via inline liquid-liquid extraction.

Benefits :

  • 90% conversion efficiency.

  • Reduced waste generation compared to batch processes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Acid-Catalyzed70–8095Moderate120
PBr₃ Bromination75–8598High150
HBr Gas65–7597High100
Grignard Alkylation60–7090Low200

Key Insights :

  • PBr₃ Bromination offers the best balance of yield and purity for lab-scale synthesis.

  • HBr Gas Method is optimal for industrial applications due to lower costs.

Challenges and Mitigation Strategies

Side Reactions

  • Elimination : Competing dehydrohalogenation forms alkenes. Mitigated by using non-polar solvents (e.g., hexane) and low temperatures.

  • Polymerization : Acidic conditions may induce oligomerization. Controlled pH (4–6) and short reaction times minimize this.

Purification Difficulties

  • Column Chromatography : Essential for removing unreacted diols and brominating agents. Silica gel with hexane:ethyl acetate (4:1) achieves >95% purity.

  • Distillation : High-boiling-point impurities (e.g., 1,4-dioxane) are removed via vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce corresponding alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted dioxolanes or other organic compounds.

Scientific Research Applications

Organic Synthesis

Reagent for Organotrifluoroborate Synthesis
One of the primary applications of 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane is as a starting material for synthesizing organotrifluoroborate reagents. These compounds are valuable intermediates in organic synthesis due to their ability to react with various functional groups. A notable study by Ishiyama et al. demonstrated its conversion into organotrifluoroborate using copper catalysis, facilitating further reactions in organic chemistry.

Table 1: Comparison of Reagents in Organic Synthesis

ReagentYield (%)Reaction TypeReference
2-(2-Bromoethyl)-1,3-dioxolane73Organotrifluoroborate synthesisIshiyama et al., 1995
2-BromoethylamineVariesAmine-related reactionsLiterature Review
2-Bromoethyl methyl etherVariesEther-related reactionsLiterature Review

Medicinal Chemistry

Biochemical Interactions
The compound exhibits significant biological activity by forming covalent bonds with nucleophilic sites on proteins or enzymes. This property is crucial for drug development and biochemical assays, as it allows researchers to study enzyme inhibition and modifications in protein structures . The ability to influence various biochemical pathways makes it a candidate for developing therapeutic agents targeting specific diseases.

Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes by modifying their active sites. For example, studies indicate its potential role in modulating metabolic pathways through targeted enzyme interactions, which could lead to advancements in drug design .

Industrial Applications

Continuous Flow Reactors
In industrial applications, the use of continuous flow reactors for synthesizing compounds like this compound enhances efficiency and reduces environmental impact. These systems allow for better control over reaction conditions and improved product yields through real-time monitoring and adjustments .

Mechanism of Action

The mechanism by which 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane exerts its effects depends on the specific application. In organic synthesis, it acts as a reactant that undergoes nucleophilic substitution or addition reactions. The molecular targets and pathways involved are determined by the specific reagents and conditions used in the reactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane and related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity
This compound 18742-02-4 C₆H₁₁BrO₂ 195.06 Ethyl (C2), bromoethyl (C2) Alkylation agent in total synthesis
2-(2-Bromoethyl)-4,4,5,5-tetramethyl-1,3-dioxolane - C₉H₁₇BrO₂ 237.14 Tetramethyl (C4,5), bromoethyl (C2) Steric hindrance studies
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane 37865-96-6 C₅H₉BrO₂ 177.03 Methyl (C2), bromoethyl (C2) Intermediate in alkylation reactions
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane 89942-18-7 C₆H₁₁BrO₂ 195.06 Dimethyl (C2), bromoethyl (C4) Positional isomerism studies
2-Ethyl-1,3-dioxolane 2568-96-9 C₅H₁₀O₂ 102.13 Ethyl (C2) Solvent in electrolyte systems

Physicochemical Properties

  • Volatility and Polarity: In gas chromatography (GC) analyses of dioxolane derivatives, 2-ethyl-1,3-dioxolane (non-brominated) elutes earlier than 2-ethyl-4-methyl-1,3-dioxolane due to lower molecular weight and higher volatility .
  • Solubility: The ethyl group enhances lipophilicity relative to methyl-substituted dioxolanes, making the compound more soluble in non-polar solvents. This property is advantageous in reactions requiring aprotic conditions .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane, and what catalysts are typically employed?

The compound is synthesized via an acid-catalyzed reaction between 1,3-dioxolane and 2-bromoethanol. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid under reflux conditions. Reaction progress is monitored using TLC or GC-MS, with purification via vacuum distillation or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Dioxolane ring protons resonate at δ 4.8–5.2 ppm, while the bromoethyl group appears as a triplet near δ 3.6–3.8 ppm.
  • IR Spectroscopy : Strong C-O stretches (~1100 cm⁻¹) confirm the dioxolane ring.
  • HRMS : Validates the molecular ion peak (m/z 181.03 for C₅H₉BrO₂). Cross-referencing with PubChem data ensures accuracy .

Q. What stability considerations are critical for storage and handling?

Store under inert gas (N₂/Ar) at 2–8°C, protected from light. Decomposition risks include hydrolysis (moisture) or elimination reactions (heat). Regular NMR checks are recommended to detect degradation .

Advanced Research Questions

Q. How does the dioxolane ring influence nucleophilic substitution reactivity compared to non-cyclic bromoethyl ethers?

The dioxolane ring imposes steric constraints and stabilizes transition states through partial ring strain relief during substitution. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) reveal higher regioselectivity in SN₂ reactions compared to linear analogues like 2-bromoethyl methyl ether .

Q. How can computational methods optimize synthesis yield and reaction conditions?

Employ quantum chemical calculations (e.g., Gaussian) to map reaction pathways and identify energy barriers. Pair with factorial design experiments (e.g., 2³ design) to optimize variables like catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity. Response surface methodology (RSM) can model interactions between factors .

Q. What strategies resolve discrepancies in reported molecular formulas (C₅H₉BrO₂ vs. C₆H₁₁BrO₂)?

Q. How is this compound utilized in synthesizing peptide mimetics, and what experimental controls are critical?

As a protected aldehyde equivalent, it undergoes Grignard reactions to form ketomethylene isosteres (e.g., Z-Pro-Leu-Gly-OH analogues). Controls include:

  • Blank reactions (excluding the compound) to confirm product specificity.
  • Chiral HPLC to monitor stereochemical integrity.
  • Circular dichroism (CD) to validate secondary structure retention in peptide mimics .

Q. What factorial design approaches optimize large-scale synthesis while minimizing byproducts?

A 2⁴ factorial design can assess variables:

FactorLow LevelHigh Level
Catalyst (H₂SO₄)0.5 mol%2 mol%
Temperature70°C90°C
Reaction Time6 hrs12 hrs
Solvent (Toluene)AnhydrousWet (5% H₂O)
Analyze yield and byproduct formation via ANOVA. Optimal conditions (e.g., 1.5 mol% H₂SO₄, 80°C, 8 hrs) are validated through triplicate runs .

Data Contradictions and Methodological Guidance

  • Molecular Formula Discrepancy : Always cross-validate using HRMS and databases like PubChem. Report conflicting sources transparently in publications .
  • Reactivity vs. Stability : Balance electrophilic bromine reactivity with dioxolane ring stability by adjusting reaction pH (neutral to mildly acidic) and avoiding strong bases .

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